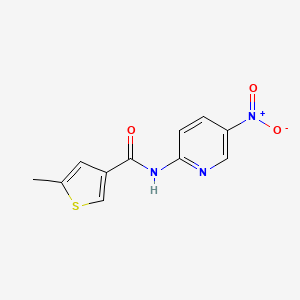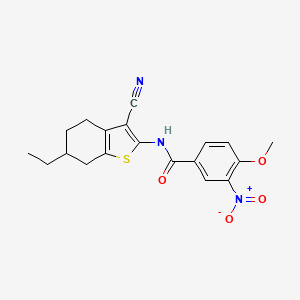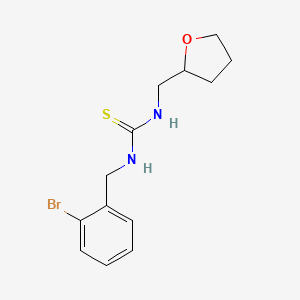
5-methyl-N-(5-nitro-2-pyridinyl)-3-thiophenecarboxamide
Overview
Description
5-methyl-N-(5-nitro-2-pyridinyl)-3-thiophenecarboxamide, also known as MNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 5-methyl-N-(5-nitro-2-pyridinyl)-3-thiophenecarboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been found to possess antioxidant activity, which may contribute to its potential therapeutic benefits. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, including protein kinase C and mitogen-activated protein kinase, which are involved in cellular signaling and gene expression.
Advantages and Limitations for Lab Experiments
5-methyl-N-(5-nitro-2-pyridinyl)-3-thiophenecarboxamide offers several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a wide range of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. However, this compound also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 5-methyl-N-(5-nitro-2-pyridinyl)-3-thiophenecarboxamide. One area of interest is the development of new drug formulations that improve its solubility and bioavailability, which could enhance its therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Finally, the development of new synthetic methods for this compound could facilitate its widespread use in research and drug development.
Scientific Research Applications
5-methyl-N-(5-nitro-2-pyridinyl)-3-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. Additionally, this compound has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Properties
IUPAC Name |
5-methyl-N-(5-nitropyridin-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7-4-8(6-18-7)11(15)13-10-3-2-9(5-12-10)14(16)17/h2-6H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMNZVXYIVPOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184516.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide](/img/structure/B4184528.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184532.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184548.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4184561.png)
![5-methyl-N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4184570.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B4184583.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184586.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)
![N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184611.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)
